molecular formula C8H7F3O B13695530 4-(Difluoromethyl)-2-fluoroanisole

4-(Difluoromethyl)-2-fluoroanisole

Cat. No.: B13695530
M. Wt: 176.14 g/mol
InChI Key: QBTFSMJMPARATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-fluoroanisole is an organic compound that belongs to the class of fluorinated aromatic ethers. The presence of fluorine atoms in its structure significantly influences its chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-chloro-2-fluoroanisole, is reacted with a difluoromethylating agent under specific conditions .

Industrial Production Methods: Industrial production methods often involve the use of metal-based catalysts to facilitate the difluoromethylation process. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the difluoromethyl group efficiently . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(Difluoromethyl)-2-fluoroanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-fluoroanisole exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the presence of fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate in drug design .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)anisole
  • 2,4-Difluoroanisole
  • 4-Fluoroanisole

Comparison: 4-(Difluoromethyl)-2-fluoroanisole is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. Compared to 4-(Trifluoromethyl)anisole, it has a different hydrogen bond donor capability. In contrast to 2,4-Difluoroanisole, it offers varied reactivity due to the difluoromethyl group .

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTFSMJMPARATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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